molecular formula C21H27N3O4S B297635 N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide

Cat. No. B297635
M. Wt: 417.5 g/mol
InChI Key: XFHFCQKIQPZZNX-UHFFFAOYSA-N
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Description

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide, also known as MM-201, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a variety of biochemical and physiological effects, which make it a promising candidate for further research. In

Mechanism of Action

The mechanism of action of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide is not fully understood. However, it is believed to act by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a role in the regulation of mood. N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are known to play a role in the development of various inflammatory disorders.
Biochemical and Physiological Effects
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide has been found to possess a variety of biochemical and physiological effects. Some of these effects include:
1. Increased levels of serotonin and norepinephrine in the brain.
2. Inhibition of the production of pro-inflammatory cytokines.
3. Inhibition of the growth of various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide is that it has been extensively studied for its potential therapeutic applications. This means that there is a large body of research available on this compound, which can be used to guide future experiments. However, one of the limitations of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its therapeutic effects.

Future Directions

There are several future directions that could be pursued in the study of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide. Some of these directions include:
1. Further investigation of the mechanism of action of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide.
2. Development of more efficient synthesis methods for N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide.
3. Exploration of the potential therapeutic applications of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide in the treatment of various inflammatory disorders.
4. Investigation of the potential synergistic effects of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide with other drugs.
5. Development of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide analogs with improved therapeutic properties.
Conclusion
In conclusion, N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. It possesses a variety of biochemical and physiological effects, which make it a promising candidate for further research. Although its mechanism of action is not fully understood, there are several future directions that could be pursued in the study of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide.

Synthesis Methods

The synthesis of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide involves a multi-step process that starts with the reaction of 4-methoxyphenylpiperazine with 2-bromoethyl acetate to form N-(2-acetoxyethyl)-4-methoxyphenylpiperazine. This intermediate is then reacted with 3-methylbenzenesulfonyl chloride to produce N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide. The overall yield of this process is approximately 50%.

Scientific Research Applications

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to possess a variety of biochemical and physiological effects, which make it a promising candidate for further research. Some of the scientific research applications of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide include:
1. Antidepressant: N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide has been found to exhibit antidepressant-like effects in animal models. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are known to play a role in the regulation of mood.
2. Anti-inflammatory: N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide has been found to possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are known to play a role in the development of various inflammatory disorders.
3. Anticancer: N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide has been found to exhibit anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

Product Name

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5 g/mol

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide

InChI

InChI=1S/C21H27N3O4S/c1-17-5-4-6-19(15-17)24(29(3,26)27)16-21(25)23-13-11-22(12-14-23)18-7-9-20(28-2)10-8-18/h4-10,15H,11-14,16H2,1-3H3

InChI Key

XFHFCQKIQPZZNX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)S(=O)(=O)C

Canonical SMILES

CC1=CC(=CC=C1)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)S(=O)(=O)C

Origin of Product

United States

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